3-(1H-indol-5-yl)prop-2-en-1-ol
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Overview
Description
3-(1H-indol-5-yl)prop-2-en-1-ol is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 3-(1H-indol-5-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of indole with an appropriate aldehyde under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization or chromatography.
Industrial production methods for indole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
3-(1H-indol-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol or amine.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alcohols.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indole derivatives. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: Indole derivatives, including 3-(1H-indol-5-yl)prop-2-en-1-ol, have shown promise in biological studies due to their ability to interact with various biological targets. They have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals. The unique properties of these compounds make them valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in disease pathways, making them potential therapeutic agents. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
3-(1H-indol-5-yl)prop-2-en-1-ol can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Compared to these compounds, this compound has a unique structure that allows for specific interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry.
Biological Activity
3-(1H-indol-5-yl)prop-2-en-1-ol, also known as (E)-3-(1H-indol-5-yl)prop-2-en-1-ol, is an organic compound characterized by an indole moiety attached to a prop-2-en-1-ol group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The structure of this compound features a conjugated system that enhances its reactivity and biological interactions. The indole structure is significant in many natural products and pharmaceuticals, making this compound of interest in various fields of research.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values against these pathogens have been reported to be as low as 0.98 μg/mL for MRSA, indicating potent antibacterial activity .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of anti-apoptotic proteins . Notably, it has shown activity against several human cancer cell lines, including A549 (lung cancer), HT29 (colon cancer), and H460 (lung carcinoma) .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been recognized for its anti-inflammatory effects. It modulates inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, influencing their activity and leading to diverse biological effects. For instance, it has been shown to inhibit certain enzymes involved in disease pathways, making it a candidate for drug development .
Summary of Research Findings
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of indole compounds exhibited significant antibacterial activity against MRSA and other strains, establishing a strong foundation for further exploration of this compound as a therapeutic agent against resistant bacterial infections .
- Cancer Research : Research involving the compound showed promising results in inducing apoptosis in cancer cells by targeting specific apoptotic pathways. The findings suggest that this compound could be developed into a novel anticancer drug .
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
(E)-3-(1H-indol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NO/c13-7-1-2-9-3-4-11-10(8-9)5-6-12-11/h1-6,8,12-13H,7H2/b2-1+ |
InChI Key |
BRWAVLKVIRPKOF-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C/CO |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=CCO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.